5,5-Dibutylnonane

Description

Significance of Branched Alkanes in Organic Chemistry and Materials Science

Branched alkanes, which are isomers of straight-chain alkanes, possess distinct physical and chemical properties due to their unique molecular architecture. opentextbc.ca These differences are pivotal in various scientific and industrial fields. In organic chemistry, alkanes provide the fundamental framework for understanding the structure and reactivity of more complex organic molecules. numberanalytics.comsolubilityofthings.com

The structure of branched alkanes significantly influences their physical properties. Generally, branching lowers the boiling point of an alkane compared to its straight-chain counterpart with the same number of carbon atoms. jove.comsavemyexams.commasterorganicchemistry.com This phenomenon is attributed to the more compact, spherical shape of branched molecules, which reduces the surface area available for intermolecular London dispersion forces. jove.commasterorganicchemistry.com Conversely, highly symmetrical branched alkanes can exhibit higher melting points than their linear isomers because their regular shape allows for more efficient packing in a crystal lattice. jove.commasterorganicchemistry.com

In materials science and industry, these properties are exploited for various applications. The high octane (B31449) rating of branched alkanes makes them valuable components of gasoline, as they help prevent engine knocking. youtube.com Their characteristically low freezing points and specific viscosity profiles make them suitable for use in lubricants and as high-quality fuels, sometimes synthesized from renewable sources like lignocellulose. nih.gov Furthermore, branched alkanes are significant precursors in the chemical industry for manufacturing plastics and other organic compounds. numberanalytics.comyoutube.com They are also a major component of diesel fuel and are studied for their role in the formation of secondary organic aerosols in the atmosphere. copernicus.org

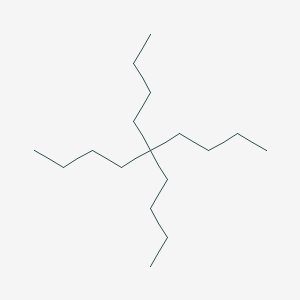

Structural Characteristics and Nomenclature of 5,5-Dibutylnonane (Nonane, 5,5-dibutyl-; Tetrabutylmethane)

This compound is a highly branched alkane. Its nomenclature and structure are defined by the rules set by the International Union of Pure and Applied Chemistry (IUPAC). opentextbc.ca

IUPAC Name : The systematic name is This compound . nih.gov This name indicates that the longest continuous carbon chain (the parent chain) consists of nine carbon atoms, making it a nonane (B91170). youtube.com Two butyl groups (-C₄H₉) are attached to the fifth carbon atom of this nonane chain. libretexts.org

Synonyms : The compound is also known by other names, including Nonane, 5,5-dibutyl- and tetrabutylmethane . guidechem.com The name "tetrabutylmethane" highlights the structure of a central carbon atom bonded to four butyl groups.

Chemical Formula : The molecular formula for this compound is C₁₇H₃₆ , which conforms to the general formula for alkanes, CₙH₂ₙ₊₂. nih.govchemeo.comnist.gov

Structure : It is a saturated hydrocarbon with only single bonds between its carbon and hydrogen atoms. savemyexams.comunacademy.com The central feature of its structure is a quaternary carbon atom at the fifth position of the nonane chain, to which the two butyl substituents are attached. As an alkane, it is a nonpolar molecule. savemyexams.comunacademy.comchim.lu

The physical and chemical properties of this compound are a direct consequence of its molecular structure.

Table 1: Identifiers and Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Synonyms | Nonane, 5,5-dibutyl-; tetrabutylmethane | guidechem.com |

| CAS Number | 6008-17-9 | nih.govchemeo.comchemicalbook.com |

| Molecular Formula | C₁₇H₃₆ | nih.govchemeo.comnist.gov |

| Molecular Weight | 240.47 g/mol | nih.govguidechem.comchemeo.com |

| SMILES | CCCCC(CCCC)(CCCC)CCCC | nih.gov |

| InChIKey | WAEWWNSCMZXJML-UHFFFAOYSA-N | nih.govchemeo.comnist.gov |

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Boiling Point | 269.9 °C (at 760 mmHg) | lookchem.com |

| Melting Point | 267.00 ± 4.00 K (-6.15 °C) | chemeo.com |

| Density | 0.777 g/cm³ | lookchem.com |

| Refractive Index | 1.435 | lookchem.com |

| Flash Point | 118.4 °C | lookchem.com |

| Water Solubility | Insoluble | unacademy.comchim.lu |

Overview of Research Trajectories for Alkyl-Substituted Alkanes

Research involving alkyl-substituted alkanes, particularly highly branched structures like this compound, is progressing along several key trajectories. These areas of study aim to leverage the unique properties of these molecules for various applications and to deepen the fundamental understanding of their chemical behavior.

One significant area of research is the synthesis of advanced fuels and lubricants . Scientists are developing methods, such as Michael addition and Fischer-Tropsch synthesis, to produce highly branched alkanes with desirable properties like low freezing points and high energy density. nih.govncat.edu Some of this research focuses on using renewable biomass as a starting material, opening pathways for more sustainable fuel production. nih.gov

Another major research focus is the fundamental study of structure-property relationships . Investigations into how the degree and position of branching affect physical properties like boiling points, melting points, and viscosity are ongoing. jove.commasterorganicchemistry.com Advanced computational studies, including density functional theory (DFT), are being used to explore the stability of highly branched alkanes, with some research proposing the existence of stabilizing intramolecular hydrogen-hydrogen bonds. acs.org

The combustion characteristics of branched alkanes are also a critical area of investigation. Studies on laminar burning velocities show that branching tends to slow the rate of combustion compared to linear alkanes. psu.edu This research is vital for optimizing fuel performance and efficiency in internal combustion engines.

Furthermore, the atmospheric chemistry of branched alkanes is gaining attention. These compounds are significant components of vehicular emissions, and research is underway to model their role as precursors to secondary organic aerosols (SOA), which have implications for air quality and climate. copernicus.org

Finally, there is continued interest in the synthesis and characterization of novel and complex branched alkanes . This includes the synthesis of specific isomers, such as "H-branch" alkanes, to serve as reference compounds for identifying components in crude oil and to explore the limits of molecular stability in "extremely branched" structures. plymouth.ac.ukresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,5-dibutylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEWWNSCMZXJML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334780 | |

| Record name | 5,5-Dibutylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6008-17-9 | |

| Record name | 5,5-Dibutylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 5,5 Dibutylnonane

Historical and Contemporary Synthesis Routes for Quaternary Carbon Alkanes

The construction of all-carbon quaternary centers is a persistent challenge in organic chemistry. wikipedia.orgchemrxiv.org Historically, the repertoire of reactions capable of forming these sterically demanding structures was limited. More recently, a variety of sophisticated methods have been developed, offering greater efficiency and selectivity.

Historical Routes

Classical methods for forming carbon-carbon bonds, while foundational, often struggle with the steric hindrance associated with quaternary centers.

Wurtz Reaction: Developed by Charles Adolphe Wurtz, this reaction involves the reductive coupling of two alkyl halides with sodium metal to form a new carbon-carbon bond. vedantu.comwikipedia.org It is most effective for preparing symmetrical alkanes. vedantu.com However, the Wurtz reaction is generally of little value for preparing highly branched structures due to low yields and a high propensity for side reactions, such as elimination, particularly with tertiary alkyl halides. vedantu.comstackexchange.com The mechanism is believed to involve free radical intermediates. unacademy.com

Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to carbonyl compounds is a cornerstone of organic synthesis for C-C bond formation. byjus.com To synthesize a quaternary alkane, a Grignard reagent can be reacted with a suitable ketone or ester to form a tertiary alcohol, which is then deoxygenated in a subsequent step to yield the final alkane. plymouth.ac.ukorganic-chemistry.orgpressbooks.pub While versatile, the reaction can be hampered by steric hindrance, which may lead to side reactions like reduction of the carbonyl compound instead of addition. organic-chemistry.org

Contemporary Routes

Modern synthetic chemistry has introduced several powerful techniques that provide more controlled and higher-yielding pathways to quaternary alkanes.

Corey-House Synthesis: This method is a significant improvement over the Wurtz reaction for coupling alkyl groups. It involves the reaction of a lithium dialkylcuprate with an alkyl halide and is capable of forming symmetrical, unsymmetrical, and branched alkanes with generally higher yields and fewer side reactions. unacademy.combibliotekanauki.pl

Metal-Catalyzed Cross-Coupling: Various transition-metal-catalyzed reactions have been developed to efficiently form C(sp³)–C(sp³) bonds. Catalytic systems based on cobalt, copper, and nickel have shown efficacy in coupling alkyl halides with organometallic reagents (like Grignard reagents) to construct sterically congested centers, often with high functional group tolerance. organic-chemistry.org

Olefin Metathesis: This catalytic reaction has emerged as a selective route to long-chain branched alkanes. The strategy involves the metathesis of branched terminal olefins, followed by hydrogenation of the resulting internal olefin to produce the saturated hydrocarbon. chemrxiv.org This approach can yield molecularly defined products, in contrast to methods that produce broad distributions of isomers. chemrxiv.org

Advanced Radical Reactions: Modern approaches, such as photoredox catalysis, enable the generation of radical intermediates under mild conditions. organic-chemistry.org These methods can facilitate the coupling of radicals to form highly hindered C-C bonds, offering a novel strategy for accessing complex structures like those containing quaternary carbons. organic-chemistry.org

Table 1: Comparison of Synthesis Routes for Quaternary Alkanes

| Method | Precursors | Advantages | Limitations |

|---|---|---|---|

| Wurtz Reaction | 2x Alkyl Halide, Na | Simple concept, useful for some symmetrical alkanes | Low yields for hindered alkanes, elimination side reactions vedantu.comwikipedia.org |

| Grignard Reaction | Grignard Reagent, Ketone/Ester | Widely applicable, builds tertiary alcohol intermediate | Steric hindrance can cause side reactions (reduction), multi-step organic-chemistry.org |

| Corey-House Synthesis | Lithium Dialkylcuprate, Alkyl Halide | Good yields, fewer side reactions than Wurtz, versatile unacademy.combibliotekanauki.pl | Requires preparation of the cuprate (B13416276) reagent |

| Metal-Catalyzed Coupling | Alkyl Halide, Organometallic Reagent | High yields and selectivity, functional group tolerance | Catalyst cost and sensitivity organic-chemistry.org |

| Olefin Metathesis | Branched Terminal Olefins | High selectivity, produces molecularly defined products | Requires specific olefin precursors, multi-step chemrxiv.org |

Evaluation of Precursor Compounds in 5,5-Dibutylnonane Synthesis

The synthesis of this compound (tetrabutylmethane) requires a strategy that can assemble four butyl groups around a central carbon atom. The choice of precursor compounds is dictated by the chosen synthetic route.

A logical and widely practiced approach for constructing such a molecule is through a Grignard-based synthesis, which builds a tertiary alcohol intermediate that is subsequently reduced.

Approach 1: Grignard Addition to an Ester

Precursors: Diethyl carbonate and butylmagnesium bromide.

Evaluation: Diethyl carbonate possesses a central carbonyl group that can undergo nucleophilic attack. In this method, three equivalents of the Grignard reagent are required. The first two equivalents add to the carbonyl group, displacing the ethoxide leaving groups to form 5-nonanone (B165733) (dibutyl ketone) in situ. The third equivalent of the Grignard reagent then attacks the newly formed ketone to yield the magnesium alkoxide of 5-butyl-5-nonanol after the first stage. Subsequent acidic workup provides the tertiary alcohol, which must then be deoxygenated to afford this compound. This is a convergent and plausible route.

Approach 2: Grignard Addition to a Ketone

Precursors: 5-Nonanone (dibutyl ketone) and butylmagnesium bromide.

Evaluation: This approach is more direct if 5-nonanone is readily available. The Grignard reagent, butylmagnesium bromide, adds to the carbonyl carbon of 5-nonanone to form the tertiary alcohol 5-butyl-5-nonanol after workup. organic-chemistry.org This alcohol intermediate then requires reduction to the final alkane. The success of this step is highly dependent on overcoming the steric hindrance around the carbonyl group.

Approach 3: Dimerization Route

Precursor: A tertiary alkyl halide such as 5-bromo-5-butylnonane.

Evaluation: A Wurtz-type coupling of this precursor with sodium metal would theoretically yield this compound. vedantu.com However, the synthesis of the sterically hindered tertiary alkyl halide itself is challenging. Furthermore, such substrates are highly prone to elimination reactions under Wurtz conditions, making this a low-yielding and impractical route.

A patent also points towards the existence of This compound-4,6-diol , suggesting a synthetic pathway that proceeds through this diol intermediate, which would then be fully reduced to the target alkane. google.com

Table 2: Potential Precursor Compounds for this compound Synthesis

| Precursor 1 | Precursor 2 | Synthetic Route | Rationale |

|---|---|---|---|

| Diethyl Carbonate | Butylmagnesium Bromide | Grignard Reaction | Convergent route where a simple starting material is used to build up the entire carbon skeleton via the tertiary alcohol. |

| 5-Nonanone | Butylmagnesium Bromide | Grignard Reaction | A more direct Grignard route, forming the tertiary alcohol intermediate in a single step from the ketone. organic-chemistry.org |

| 5-Bromo-5-butylnonane | Sodium Metal | Wurtz Coupling | A classical coupling approach, though likely to be inefficient due to steric hindrance and competing elimination reactions. vedantu.com |

Reaction Mechanisms and Yield Optimization in Alkane Synthesis

The successful synthesis of sterically hindered alkanes like this compound hinges on understanding the reaction mechanisms and optimizing conditions to favor the desired product over competing side reactions.

Reaction Mechanisms

Grignard Reaction: The mechanism involves the nucleophilic attack of the partially negative carbon atom of the Grignard reagent on the electrophilic carbonyl carbon. pressbooks.pub This forms a new carbon-carbon bond and a tetravalent magnesium alkoxide intermediate. An acidic workup then protonates the alkoxide to yield the final alcohol. leah4sci.com For the synthesis of this compound, this would produce the tertiary alcohol 5-butyl-5-nonanol, which then needs to be deoxygenated.

Wurtz Reaction: The mechanism is not always straightforward but is generally considered to involve either the formation of an organosodium intermediate followed by nucleophilic substitution or the formation of free radicals that subsequently dimerize. vedantu.comunacademy.com For tertiary halides, the radical pathway is more likely, but elimination to form an alkene is a major competing pathway that severely reduces the yield of the desired alkane. vedantu.com

Yield Optimization

Optimizing the yield for the synthesis of a sterically crowded molecule like this compound requires careful control over several factors to mitigate the effects of steric hindrance.

Managing Steric Hindrance: Steric hindrance is the most significant barrier. It dramatically slows the rate of nucleophilic substitution (SN2) reactions and favors elimination (E2) reactions. libretexts.org In the context of a Grignard reaction with a hindered ketone, the Grignard reagent may act as a base, deprotonating the α-carbon to form an enolate, or it may act as a reducing agent, both of which prevent the desired C-C bond formation. organic-chemistry.org

Reaction Conditions:

Temperature: Low temperatures are often crucial, especially for Grignard reactions, to control the high reactivity of the organometallic reagent and minimize side reactions.

Solvent: The choice of solvent is critical. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential for forming Grignard reagents as they solvate and stabilize the magnesium species. leah4sci.com

Catalysts: In modern synthetic methods, the choice of catalyst and associated ligands is paramount. Ligands can be tailored to increase the reactivity of the metal center while controlling the steric environment around it, thereby promoting the desired coupling reaction and suppressing unwanted pathways. organic-chemistry.org

Table 3: Strategies for Yield Optimization in Highly Branched Alkane Synthesis

| Strategy | Description | Application Example |

|---|---|---|

| Control of Temperature | Running reactions at low temperatures (-78 °C to 0 °C) to slow down side reactions and control the reactivity of organometallic reagents. | Grignard addition to a ketone to prevent enolization. |

| Choice of Reagent | Using more selective and less basic nucleophiles or coupling partners. | Using a lithium dialkylcuprate (Corey-House) instead of an organosodium compound (Wurtz) to reduce elimination. unacademy.com |

| Catalyst/Ligand Selection | Employing a specific transition metal catalyst and ligand combination to facilitate the desired bond formation in a sterically crowded environment. | Using a cobalt/LiI system to catalyze the cross-coupling of a tertiary alkyl Grignard reagent. organic-chemistry.org |

| Stepwise Approach | Building the molecule in stages, such as forming a less-hindered intermediate (e.g., tertiary alcohol) which is then converted to the final product in a separate step. | Formation of 5-butyl-5-nonanol followed by deoxygenation. |

Advanced Analytical Techniques for the Identification and Quantification of 5,5 Dibutylnonane

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like 5,5-dibutylnonane due to its high separation efficiency and definitive identification capabilities. nih.govresearchgate.net

Method Development and Optimization for this compound Detection

The development of a robust GC-MS method for this compound requires careful optimization of several parameters to achieve the desired sensitivity and resolution. Key considerations include the choice of the GC column, temperature programming, and mass spectrometer settings.

Chromatographic Conditions: The separation of this compound from other hydrocarbons in a complex mixture is typically achieved using a non-polar or medium-polarity capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5MS or DB-5MS). frontiersin.orgresearchgate.net The temperature program is a critical parameter that influences the retention time and peak shape. A typical program might start at a lower temperature to allow for the elution of more volatile compounds, followed by a gradual ramp to a higher temperature to elute less volatile compounds like this compound. ncat.edunih.govmdpi.com For instance, a method could initiate at 50°C, hold for a few minutes, and then ramp at a rate of 3-10°C per minute to a final temperature of around 250-300°C. frontiersin.orgnih.govmdpi.com The carrier gas, typically helium, is maintained at a constant flow rate, for example, 1.0 mL/min, to ensure reproducible retention times. frontiersin.orgresearchgate.net

Mass Spectrometric Detection: For detection, the mass spectrometer is often operated in electron ionization (EI) mode. mdpi.com To enhance sensitivity, especially in complex matrices, selected ion monitoring (SIM) can be employed. nih.gov This involves monitoring specific ions characteristic of this compound, which reduces background noise and improves the signal-to-noise ratio. nih.gov The development of a quantitative method involves creating a calibration curve using a series of standards of known concentrations. dtic.mil An internal standard, a compound with similar chemical properties but a different retention time, is often added to the samples and standards to correct for variations in injection volume and instrument response. researchgate.netdtic.mil

A study on the volatile compounds in Pu-erh tea utilized a GC-MS method with an HP-5MS quartz capillary column. frontiersin.org The temperature program started at 50°C and was ramped up to 230°C, with a helium carrier gas flow rate of 1 mL/min. frontiersin.org Another study analyzing yak milk powder also used a DB-WAXETR capillary column with a temperature program from 40°C to 250°C and a helium flow rate of 1.7 mL/min. mdpi.com

Table 1: Exemplary GC-MS Method Parameters for Alkane Analysis

| Parameter | Setting | Reference |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | frontiersin.org |

| Carrier Gas | Helium (>99.999% purity) | frontiersin.org |

| Flow Rate | 1.0 mL/min | frontiersin.org |

| Injection Mode | Splitless | mdpi.com |

| Inlet Temperature | 250 - 260°C | frontiersin.orgmdpi.com |

| Oven Program | 50°C hold, then ramp to 230-250°C | frontiersin.orgmdpi.com |

| MS Ionization | Electron Ionization (EI) at 70 eV | mdpi.com |

| MS Mode | Full Scan or Selected Ion Monitoring (SIM) | mdpi.comnih.gov |

| Mass Range | 35-500 m/z | mdpi.com |

Retention Time and Mass Spectral Fragmentation Pattern Interpretation

The identification of this compound in a GC-MS chromatogram is based on two key pieces of information: its retention time and its mass spectrum.

Retention Time: The retention time is the time it takes for a compound to travel from the injector through the column to the detector. Under a specific set of chromatographic conditions, the retention time of this compound is a characteristic and reproducible value. In a study of methanolic extract of Cocculus hirsutus leaves, this compound was identified with a retention time of 29.396 minutes. innovareacademics.inresearchgate.net In another analysis of Iranian black teas, it eluted at 49.416 minutes. nih.gov These values are dependent on the specific GC column and temperature program used.

Mass Spectral Fragmentation: When the eluted this compound enters the mass spectrometer, it is bombarded with electrons, causing it to ionize and fragment in a predictable manner. This fragmentation pattern is unique to the molecule and serves as a chemical fingerprint for its identification. The mass spectrum of this compound (C₁₇H₃₆, molecular weight 240.5 g/mol ) is characterized by a series of fragment ions. nih.govnist.gov The interpretation of these fragments helps to confirm the structure of the highly branched alkane. The mass spectra of compounds found in samples are typically compared with reference spectra in a database, such as the National Institute of Standards and Technology (NIST) library, for positive identification. innovareacademics.inresearchgate.net The fragmentation of alkanes often involves the loss of alkyl groups. For this compound, characteristic fragments would arise from the cleavage of the butyl chains from the central quaternary carbon.

Table 2: Observed GC-MS Data for this compound in Scientific Studies

| Study | Matrix | Retention Time (min) | Key Identifying Feature | Reference |

| Analysis of Cocculus hirsutus | Methanolic plant extract | 29.396 | Mass spectrum match with NIST library | innovareacademics.inresearchgate.net |

| Analysis of Iranian black teas | Black tea volatiles | 49.416 | Mass spectrum match and retention index | nih.gov |

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) Applications

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile compounds in various matrices. mdpi.com This method is particularly useful for extracting this compound from complex samples like food and biological fluids. nih.gov

In HS-SPME, a fused-silica fiber coated with a polymeric stationary phase is exposed to the headspace above the sample. nih.gov Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector, where the analytes are thermally desorbed and introduced into the GC column for separation and analysis. frontiersin.orgmdpi.com

The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction time, and temperature. nih.gov For general volatile analysis, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective. nih.gov Optimization of these parameters is crucial for achieving high sensitivity and reproducibility. nih.gov For example, in the analysis of volatile compounds in margarine, the optimal extraction conditions were found to be 47.54°C for 33.63 minutes using a DVB/CAR/PDMS fiber. nih.gov In the analysis of yak milk powder, samples were incubated at 70°C for 30 minutes before a 30-minute extraction with a DVB/CAR/PDMS fiber. mdpi.com

HS-SPME-GC-MS has been successfully applied to identify this compound in various food products, demonstrating its utility for flavor and aroma profiling. nih.govdntb.gov.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. mdpi.comlibretexts.org While GC-MS is excellent for identification and quantification, NMR is unparalleled for the complete structural elucidation of organic molecules, including the precise arrangement of atoms in isomers like this compound. researchgate.net

For the structural characterization of this compound, both ¹H and ¹³C NMR spectroscopy would be employed.

¹H NMR: The proton NMR spectrum would show signals corresponding to the different types of hydrogen atoms in the molecule. The chemical shift of these signals, their splitting patterns (multiplicity), and their integration (the area under the peak) provide information about the electronic environment, the number of neighboring protons, and the relative number of protons of each type, respectively. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. The chemical shift of each signal indicates the type of carbon atom (e.g., CH₃, CH₂, CH, quaternary). For this compound, a key feature would be the signal for the quaternary carbon at the C5 position, which would appear in a distinct region of the spectrum. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between atoms. nih.gov

COSY: Shows correlations between protons that are coupled to each other, helping to piece together the carbon chain.

HSQC: Correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connections around the quaternary carbon center in this compound.

While specific NMR data for this compound is not extensively published, the PubChem database does indicate the availability of a ¹³C NMR spectrum taken on a Bruker HX-90 instrument. nih.gov The elucidation of its structure would follow standard interpretation principles for branched alkanes.

Chromatographic Resolution and Separation Techniques for Branched Alkanes

The separation of branched alkanes like this compound from their isomers and other hydrocarbons presents a significant analytical challenge due to their similar boiling points and polarities. High-resolution chromatographic techniques are essential to achieve adequate separation.

Capillary gas chromatography is the method of choice for separating complex mixtures of alkanes. The resolution of two adjacent peaks in a chromatogram is influenced by the column's efficiency (plate number), the retention factor, and the selectivity. chromatographyonline.com

Column Efficiency: Longer columns and smaller internal diameters generally provide higher efficiency and better resolution.

Stationary Phase: The choice of the stationary phase is critical for selectivity. For non-polar alkanes, non-polar stationary phases like dimethylpolysiloxane are commonly used, where separation is primarily based on boiling point. However, to improve the separation of isomers, more specialized stationary phases that can exploit subtle differences in molecular shape and size may be employed.

Temperature Programming: A slow temperature ramp rate can improve the separation of closely eluting compounds. ncat.edu

In cases of extremely complex mixtures where co-elution is a problem even with high-resolution GC, comprehensive two-dimensional gas chromatography (GC×GC) can be utilized. nih.gov In GC×GC, the effluent from a primary column is passed through a modulator to a second, shorter column with a different stationary phase. nih.gov This provides an additional dimension of separation, significantly increasing the peak capacity and allowing for the resolution of compounds that would overlap in a one-dimensional separation. nih.gov

Furthermore, the development of novel stationary phases, such as those based on calixarenes or pillararenes, has shown promise for the enhanced separation of various isomers, including alkanes. researchgate.net These materials can offer unique selectivities based on host-guest interactions. researchgate.net

Occurrence and Environmental Distribution of 5,5 Dibutylnonane

Natural Occurrence in Biological Matrices

The identification of 5,5-Dibutylnonane in different species highlights its distribution in the natural world. It is primarily detected through the analysis of volatile emissions and solvent extracts from plant foliage and marine algae.

As a VOC, this compound is released by plants into the atmosphere. Its detection is often part of broader studies profiling the chemical composition of plant emissions, which play a role in plant communication and defense.

Research into the volatile organic compounds emitted by the foliage of the Isabella grapevine, a hybrid of Vitis vinifera and Vitis labrusca, identified this compound as one of 25 VOCs. mdpi.comcabidigitallibrary.orgresearchgate.net This compound was notable as it was one of seven volatiles that had not been previously reported in the foliage of Vitis vinifera. mdpi.comcabidigitallibrary.orgresearchgate.net The study, which analyzed emissions during both day and night, contributes new knowledge to the understanding of the chemical profile of this pathogen-tolerant grapevine variety. mdpi.comcabidigitallibrary.org

Table 1: Volatile Compounds Newly Identified in Vitis vinifera cv. Isabella Foliage

| Compound Name | Chemical Class |

|---|---|

| This compound | Hydrocarbon |

| trans-3-Dodecene | Hydrocarbon |

| Ethyl 2-methyllactate | Ester |

| 2-Hexanol | Alcohol |

| 3-Ethyl-2-heptanol | Alcohol |

| 2-Nonanol | Alcohol |

| 3-Nonanol | Alcohol |

Data sourced from a study on VOCs from Grapevine cv. Isabella foliage. mdpi.comcabidigitallibrary.orgresearchgate.net

The compound this compound has been listed among the volatile components identified in rice. snu.ac.kr In a study investigating herbivore-induced plant volatiles, this compound was detected in rice plants infested by insects. aloki.hu The analysis of volatile blends from these plants helps in understanding the natural defense mechanisms of rice against pests. aloki.hu

Table 2: Detection of this compound in Rice Volatiles

| Plant Source | Condition | Compound Detected | Retention Time (min) |

|---|---|---|---|

| Oryza sativa | N/A | This compound | 32.93 |

| Oryza sativa | Herbivore-Infested | This compound | 10.145 |

Data compiled from studies on rice volatile compounds. snu.ac.kraloki.hu

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a methanolic extract from the leaves of Cocculus hirsutus, a perennial climber used in traditional medicine, identified 32 bioactive compounds. innovareacademics.inresearchgate.net Among these, this compound was detected, albeit at the lowest concentration. innovareacademics.inresearchgate.netresearchgate.net This finding underscores the chemical diversity within the plant's leaf extract. innovareacademics.inresearchgate.net

Table 3: Relative Abundance of Selected Compounds in Cocculus hirsutus Leaf Extract

| Compound Name | Retention Time (min) | Peak Area (%) |

|---|---|---|

| Quinic acid | 17.866 | 36.29 |

| This compound | 29.396 | 0.08 |

Data from a GC-MS analysis of methanolic leaf extract. innovareacademics.inresearchgate.netresearchgate.net

The essential oil extracted from the leaves of the peanut plant, Arachis hypogaea, was found to contain this compound. researchgate.netabjournals.org GC-MS analysis of the essential oil identified several compounds, with this compound being one of the hydrocarbons present. researchgate.netabjournals.org This research highlights the phytochemical composition of peanut leaves, which are often overshadowed by the seeds. researchgate.netresearchgate.net

Table 4: GC-MS Data for this compound in Arachis hypogaea Leaf Extract

| Compound Name | Retention Time (min) | Peak Area (%) |

|---|---|---|

| This compound | 21.128 | 2.510 |

Data sourced from phytochemical screening of peanut leaf essential oil. researchgate.netabjournals.org

The investigation of bioactive compounds from four marine macro-algae species collected from the Hare Island, Tuticorin district of Tamil Nadu, India, revealed the presence of this compound in the ethanolic extract of Halymenia venusta. researchgate.netniscpr.res.in This study used GC-MS to characterize the chemical constituents of the algae, identifying numerous volatile compounds with potential therapeutic value. researchgate.netniscpr.res.in

Table 5: Identification of this compound in Halymenia venusta Extract

| Compound Name | Retention Time | Peak Area (%) | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| This compound | 23.9 | 10 | C17H36 | 240.475 |

Data from a GC-MS analysis of an ethanol (B145695) extract of the marine macro-alga. researchgate.netniscpr.res.in

Identification in Extracts of Arachis hypogea Leaves

Identification in Animal-Derived Products and Materials

Studies utilizing headspace solid-phase microextraction combined with gas chromatography-mass spectrometry (HS-SPME-GC-MS) have identified this compound as one of the volatile organic compounds in yak milk powder. nih.govresearchgate.netmdpi.com An analysis of yak milk powders from different lactation periods—freeze-dried colostrum powder (YCSP) and freeze-dried mature milk powder (YMMP)—detected the presence of this compound. researchgate.net

The concentration of this compound was found to vary depending on the lactation stage. In yak colostrum powder, the relative content was measured at 94.2 ± 16.6, while in mature milk powder, the content was significantly lower at 23.0 ± 1.3. nih.gov The compound was not detected in the ending milk powder (YEMP). nih.govresearchgate.net These differences in volatile compounds like this compound contribute to the distinct flavor profiles of yak milk products from various collection periods. researchgate.net

Table 1: Relative Content of this compound in Yak Milk Powder Data sourced from a study on volatile compounds in yak milk powder from different lactation periods. nih.gov

| Yak Milk Powder Sample | Relative Content (Mean ± SD) |

| Colostrum (YCSP) | 94.2 ± 16.6 |

| Mature Milk (YMMP) | 23.0 ± 1.3 |

| Ending Milk (YEMP) | Not Detected (ND) |

The arboreal ant Crematogaster rogenhoferi constructs its nests primarily from plant debris. nih.govmdpi.comantwiki.org Chemical analyses of these nest materials have been conducted to identify compounds that may contribute to antimicrobial defenses. nih.govresearchgate.net While these studies identified a variety of substances, including numerous alkanes such as tetradecane, pentadecane, hexadecane, and heptadecane, this compound was not listed among the compounds detected in the nest materials of Crematogaster rogenhoferi in the available research. researchgate.netresearchgate.net

Presence in Yak Milk Powder

Occurrence in Food Products (e.g., Black Tea)

The complex aroma profile of black tea is composed of hundreds of volatile organic compounds. In a comprehensive analysis of Iranian black teas from four different geographical regions, this compound was identified as one of these volatile constituents. researchgate.net The study used HS-SPME-GC-MS to analyze the tea samples, revealing that the relative content of this compound varied among the different regions, highlighting its role in the regional character of the tea's flavor and aroma. researchgate.net

Table 2: Relative Content (%) of this compound in Iranian Black Tea Samples Data from a chemometric analysis of GC–MS fingerprints of black teas from four different regions in Iran. researchgate.net

| Sampling Region | Relative Content (%) |

| Region 1 | 0.333 |

| Region 2 | 1.281 |

| Region 3 | 0.495 |

| Region 4 | 0.369 |

Geochemical Distribution and Biomarker Significance

In the field of geochemistry, specific organic molecules known as biomarkers are used to trace the origins of organic matter in geological samples like sediments and petroleum. researchgate.netnerc.ac.ukearthdoc.org

Characterization as Branched Alkanes with Quaternary Carbon Atoms (BAQCs)

This compound belongs to a class of compounds known as Branched Alkanes with Quaternary Carbon Atoms (BAQCs). nih.govfrontiersin.org These are hydrocarbons characterized by a carbon atom bonded to four other carbon atoms, creating a distinctive quaternary center. frontiersin.orgresearchgate.netncat.edu BAQCs are enigmatic molecules that have been identified in a wide variety of geological samples, from the Precambrian to the present. researchgate.netresearchgate.net

This class includes numerous pseudohomologous series, with the most commonly reported being 5,5-diethylalkanes. frontiersin.orgfrontiersin.org this compound fits this structural pattern, with the central quaternary carbon located at the fifth position of a nonane (B91170) chain, bonded to two butyl groups. nih.gov The identification of BAQCs is often performed using GC-MS, where they exhibit characteristic fragmentation patterns, typically involving the cleavage at the quaternary carbon atom. frontiersin.org

Detection in Ancient Sediments and Hydrothermal Waters

BAQCs have been recognized as a novel and independent class of biomarkers. frontiersin.orgfrontiersin.org They have been detected in diverse geological settings, including ancient sediments and modern hydrothermal environments. researchgate.netfrontiersin.org For instance, various series of BAQCs have been identified in Carboniferous black shales in China and Mesozoic shales in Canada. frontiersin.orgfrontiersin.org Their presence is often associated with specific paleoenvironmental conditions, such as weak oxidizing sedimentary environments. frontiersin.orgfrontiersin.org

Furthermore, BAQCs have been found in cores from the 1.64 Ga Barney Creek formation and in an acid sulfidic mudpot in Yellowstone National Park, where the predominant series were 5,5-diethylalkanes. researchgate.net The occurrence of these compounds at sites of present-day sulfide (B99878) oxidation has led to the hypothesis that their source organisms may be non-photosynthetic, autotrophic, and potentially thermophilic microbes, such as sulfide or iron-oxidizing bacteria. researchgate.net While studies have focused on other BAQC structures like 5,5-diethylalkanes, their detection points to the geochemical significance of this entire class of compounds, including this compound, as potential biomarkers for specific microbial ecosystems and paleoredox conditions. researchgate.netresearchgate.net

Implications for Paleoenvironmental and Paleobiogeographic Reconstruction

While this compound is a naturally occurring branched alkane found in various plants, its specific application as a biomarker for paleoenvironmental and paleobiogeographic reconstruction is not extensively documented in scientific literature. Alkanes, as a class, are significant components of sedimentary organic matter and can serve as molecular fossils (biomarkers) providing insights into past ecosystems. However, the utility of a specific compound depends on its source specificity—whether it can be uniquely linked to a particular organism or group of organisms—and its preservation potential in the geological record.

This compound has been identified as a volatile organic compound (VOC) emitted from the foliage of grapevine species (Vitis vinifera) researchgate.netmdpi.com. It has also been detected in the aqueous leaf extract of Sonchus maritimus and the methanolic leaf extract of Cocculus hirsutus. tjnpr.orginnovareacademics.in The presence of this compound across different plant families suggests it may not be a specific biomarker for a single plant type, which could complicate its use in detailed paleobotanical reconstructions. Further research would be required to establish a unique biological source or a characteristic isotopic signature before this compound could be confidently applied in paleoenvironmental studies.

Presence in Anthropogenic and Industrial Materials (e.g., Fuel Samples)

This compound is listed in glossaries of the petroleum industry, indicating its relevance and likely presence in petroleum-derived products. scribd.comvdoc.pub Alkanes, including highly branched structures, are fundamental constituents of crude oil and refined fuels such as gasoline and diesel. The compound's inclusion in technical glossaries for the oil and gas sector points to its recognition as a component within these complex hydrocarbon mixtures. scribd.comvdoc.pub

Volatile chemical products (VCPs), which include fuels, solvents, and industrial agents, are a significant source of anthropogenic emissions that lead to the formation of secondary organic aerosols. d-nb.infonih.gov Given that this compound is a branched alkane with a boiling point of approximately 270°C, it falls within the range of intermediate volatility organic compounds (IVOCs) that are known components of VCPs and contribute to urban air pollution. d-nb.infolookchem.com

Atmospheric Chemistry and Environmental Fate

As a volatile organic compound (VOC), this compound participates in atmospheric photochemical reactions. researchgate.net Once emitted into the troposphere from biogenic or anthropogenic sources, it is subject to oxidation, primarily initiated by reactions with hydroxyl radicals (OH), but also with ozone (O₃) and nitrate (B79036) radicals (NO₃). rsc.org The oxidation of alkanes in the atmosphere is a critical process that influences air quality, climate, and atmospheric composition. rsc.orgd-nb.info

The atmospheric oxidation of branched alkanes like this compound is a known pathway for the formation of Secondary Organic Aerosols (SOA). d-nb.inforsc.org SOA is a major component of fine particulate matter (PM₂.₅) and is formed when VOCs are oxidized into less volatile products that subsequently condense onto existing aerosol particles or form new particles. d-nb.inforsc.orgd-nb.info

The process begins with the abstraction of a hydrogen atom by an OH radical, forming an alkyl radical (R•). This radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). The fate of this RO₂ radical is crucial and depends on the concentration of nitrogen oxides (NOx). copernicus.org

Under high-NOx conditions , RO₂ primarily reacts with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). The alkoxy radical can then undergo further reactions, including isomerization or decomposition, leading to the formation of various oxygenated products like ketones, aldehydes, and smaller, more volatile fragments. copernicus.org

Under low-NOx conditions , the self-reaction and cross-reactions of peroxy radicals (RO₂ + R'O₂) become more important, leading to the formation of highly oxygenated, low-volatility products such as organic hydroperoxides and alcohols, which are efficient SOA precursors. d-nb.infocopernicus.org

Branched alkanes are considered non-oxygenated intermediate volatility organic compounds (IVOCs), which are significant contributors to SOA formation in urban environments. d-nb.info Modeling studies suggest that these non-oxygenated IVOCs from volatile chemical products are a dominant source of anthropogenic SOA. d-nb.info

| Step | Reactants | Primary Products | Significance |

|---|---|---|---|

| Initiation | Branched Alkane (e.g., this compound) + OH Radical | Alkyl Radical (R•) + H₂O | First step in atmospheric degradation. rsc.org |

| Peroxy Radical Formation | Alkyl Radical (R•) + O₂ | Peroxy Radical (RO₂) | Rapid reaction that incorporates oxygen. d-nb.info |

| High-NOx Pathway | RO₂ + NO | Alkoxy Radical (RO•) + NO₂ | Dominant in polluted urban areas, can lead to ozone formation. copernicus.org |

| Low-NOx Pathway | RO₂ + HO₂ or RO₂ + R'O₂ | Organic Hydroperoxides (ROOH), Alcohols (ROH), Carbonyls | Leads to higher SOA yields due to lower volatility products. d-nb.infocopernicus.org |

| Gas-to-Particle Partitioning | Low-volatility oxidation products | Secondary Organic Aerosol (SOA) | Condensation of products from the gas phase to the aerosol phase. rsc.org |

Modeling the atmospheric oxidation of alkanes and the subsequent formation of SOA is a significant challenge due to the immense complexity of the chemical reactions involved. d-nb.info Atmospheric models must account for thousands of potential reactions and oxidation products for a single precursor VOC. d-nb.info

Current regional-scale models, such as the Community Multiscale Air Quality (CMAQ) model, often struggle to fully represent the chemistry of SOA precursors, particularly IVOCs, which can lead to an underprediction of SOA concentrations in urban areas. d-nb.info To improve these models, researchers develop detailed parameterizations based on laboratory data and kinetic modeling. nih.gov

The process typically involves:

Environmental Chamber Studies : Experiments are conducted in large-volume Teflon chambers where a specific precursor, like a representative branched alkane, is oxidized under controlled, atmospherically relevant conditions (e.g., specific NOx levels, humidity). nih.govd-nb.info

Kinetic Modeling : A kinetic model, which includes a detailed chemical mechanism, is used to simulate the chamber experiments. By fitting the model output to the observed SOA mass concentrations, researchers can derive key parameters, such as SOA mass yields and the volatility of the products. nih.gov

Parameterization Development : The results from the kinetic model are used to develop simplified parameterizations, such as the Volatility Basis Set (VBS), for use in large-scale chemical transport models (CTMs). nih.gov This approach allows the complex chemistry to be represented in a computationally efficient manner, improving the model's ability to predict SOA formation from diverse sources like VCPs. d-nb.infonih.gov

Future Research Directions and Interdisciplinary Applications

Exploration of Novel Biogenic and Geogenic Pathways for 5,5-Dibutylnonane Formation

The formation pathways of highly branched alkanes are a subject of ongoing scientific inquiry. For this compound, both biological (biogenic) and geological (geogenic) origins are plausible and warrant further investigation.

Biogenic Pathways: Recent studies have identified this compound as a volatile organic compound (VOC) emitted from the foliage of the grapevine cultivar 'Isabella' (Vitis labrusca × Vitis vinifera). researchgate.netcabidigitallibrary.org This finding is significant as it provides direct evidence of a biogenic source for this compound, which had not been previously reported in grapevine foliage. cabidigitallibrary.org The compound has also been detected in studies of marine macro-algae. researchgate.net In a broader context, a class of compounds known as branched alkanes with quaternary carbon atoms (BAQCs), to which this compound belongs, are considered important biomarkers in geochemistry. frontiersin.org These compounds have been detected in sediments dating from the Paleoproterozoic Era to the present. frontiersin.org Their unique structures, often showing a preference for odd- or even-carbon numbers, suggest they originate from specific and distinct biological sources, likely bacteria or algae thriving in particular paleoenvironments. frontiersin.orgfrontiersin.org

Geogenic and Synthetic Pathways: Geogenic formation of alkanes is often linked to the thermal degradation (pyrolysis) of organic matter in sediments that comes into contact with magmatic fluids. researchgate.net While this is a general mechanism for hydrocarbon generation, specific pathways leading to highly branched structures like this compound are less understood. Additionally, an abiogenic origin for light hydrocarbons in such systems cannot be completely dismissed. researchgate.net Beyond natural formation, this compound has been identified as a component in synthetic aviation fuels produced via the Fischer-Tropsch (F-T) process, which converts synthesis gas (hydrogen and carbon monoxide) into a range of hydrocarbons. ncat.edu

Future research should aim to distinguish between these potential sources, perhaps by using isotopic analysis, and to identify the specific organisms and biochemical pathways responsible for its biogenic production.

Development of Advanced Spectroscopic Techniques for In Situ Detection

The ability to detect and quantify specific hydrocarbons like this compound directly in the environment (in situ) is critical for real-time monitoring and analysis. dcuwater.iewhoi.edu Current analytical methods are powerful but often require sample collection and laboratory analysis. Developing advanced, field-deployable spectroscopic techniques is a key research frontier.

Fluorescence Spectroscopy : This is a highly sensitive and specific method for the in-situ detection of hydrocarbons. dcuwater.ie Systems using ultraviolet-induced fluorescence can rapidly detect petroleum hydrocarbon pollutants in soil and water. dcuwater.ieacs.org The principle relies on fluorescent molecules (fluorophores) having a unique fingerprint, allowing for their identification. dcuwater.ie

Mass Spectrometry (MS) : Gas chromatography coupled with mass spectrometry (GC-MS) is a standard and powerful laboratory technique for identifying branched alkanes in complex mixtures. nih.gov The fragmentation of branched alkanes in MS is distinctive, typically occurring at the branching point to form stable carbocations. jove.com For in-situ applications, miniaturized mass spectrometers like the TETHYS are being developed for underwater detection of dissolved hydrocarbons at trace concentrations. whoi.edu Other advanced techniques include proton-transfer-reaction mass spectrometry (PTR-MS), which can be used for the sensitive detection of alkanes. d-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy : While NMR is a powerful tool for structural elucidation, its application to complex mixtures in heterogeneous environments (like porous media) is often limited by signal broadening. However, recent advances such as 2D Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) NMR have shown the ability to quantify branched alkanes within the pores of a catalyst support, overcoming these limitations. acs.org

Future efforts will likely focus on enhancing the portability, robustness, and sensitivity of these techniques to enable real-time, in-situ detection of this compound in diverse environmental matrices.

Refinement of Computational Models for Complex Branched Alkane Systems

Computational modeling provides a vital link between molecular structure and macroscopic properties, offering insights that can be difficult to obtain through experiments alone. byu.edu For complex branched alkanes, refining these models is crucial for predicting their behavior and stability.

Molecular Dynamics (MD) Simulations : Nonequilibrium molecular dynamics (NEMD) simulations have been used to investigate how branching affects the rheological properties (such as viscosity) of alkanes. byu.eduaip.org These studies show that the position and size of side chains have significant effects on fluid properties. byu.eduaip.org

Force Field and Monte Carlo Methods : Transferable united-atom (UA) force fields, which simplify the system by treating groups of atoms (like CH3) as single units, are used in Monte Carlo simulations to predict thermodynamic properties of branched alkanes, including vapor-liquid curves and critical properties. researchgate.net

Thermodynamic and Aerosol Formation Models : Models like the Unified Partitioning Aerosol Phase Reaction (UNIPAR) are being extended to predict the formation of secondary organic aerosols (SOA) from the atmospheric reactions of various branched alkanes. copernicus.orgcopernicus.org These models must account for how branching affects properties like vapor pressure and the ability to undergo certain reactions. copernicus.org

Density Functional Theory (DFT) : DFT studies have been employed to understand the fundamental reasons for the thermodynamic stability of branched alkanes compared to their linear isomers. nih.gov This analysis has revealed that branched alkanes possess less destabilizing steric energy, and their greater stability is ultimately due to a combination of electrostatic and correlation energy effects. nih.gov

Refining these computational tools will improve the accuracy of property predictions for highly branched systems like this compound, aiding in everything from materials science to environmental fate modeling.

Investigation of this compound as a Trace Indicator in Environmental Monitoring

The unique structure of this compound and its presence in specific natural and anthropogenic sources make it a candidate for use as a trace indicator in environmental monitoring.

Hydrocarbons are a major class of environmental pollutants, and identifying their sources is key to remediation and management. nih.gov While total hydrocarbon content is often measured, specific compounds can serve as unique fingerprints. For example, branched alkanes with quaternary carbons (BAQCs) are considered independent biomarkers in geochemical studies, with their presence indicating specific paleoenvironmental conditions. frontiersin.orgfrontiersin.org As a BAQC, this compound could potentially serve a similar role.

Its detection in distinct sources opens up several possibilities:

Biogenic Tracer : Its emission from grapevines suggests it could be a biomarker for specific plant processes or plant-insect interactions. researchgate.netcabidigitallibrary.org

Anthropogenic Tracer : Its presence in synthetic fuels and cigarette smoke indicates it could be used to trace contamination from these sources. ncat.edunih.gov

Health Biomarker : One study detected this compound in exhaled breath condensate, where its concentration was found to be lower in asthma patients, suggesting a potential, though highly preliminary, link to metabolic processes in human health. nih.gov

Further investigation is required to validate the specificity and reliability of this compound as a tracer in these various contexts. This research would depend heavily on the advanced in-situ detection methods discussed previously.

Integration of Analytical and Theoretical Findings for Comprehensive Understanding of Branched Hydrocarbons

A holistic understanding of complex molecules like this compound can only be achieved by integrating advanced analytical techniques with robust theoretical models. acs.org This interdisciplinary approach allows researchers to move beyond simple detection to a deeper comprehension of molecular behavior, formation, and fate.

The relationship between analytical chemistry and computational modeling is synergistic. Analytical methods like GC-MS and NMR provide the ground truth, identifying and quantifying branched alkanes in complex real-world samples. nih.govacs.org Computational methods like DFT and MD simulations provide the explanatory framework, revealing why these molecules are stable, how they interact, and what their physical properties are. nih.gov

A prime example of this integration is the study of BAQCs in geology. Their detection in ancient sediments (analytical finding) is interpreted through a framework that considers their likely biogenic origins and thermodynamic stability (theoretical understanding) to use them as paleoenvironmental proxies. frontiersin.orgfrontiersin.org

Future research on this compound and other complex branched hydrocarbons should continue this integrated approach. By combining increasingly sensitive in-situ detection with more predictive computational models, scientists can unlock a more comprehensive understanding of these molecules and their roles in environmental, biological, and industrial systems.

Data Tables

Table 1: Selected Physicochemical Properties of this compound Note: Some properties are calculated from computational models as experimental data is scarce.

| Property | Value | Unit | Source |

| Molecular Formula | C17H36 | - | nih.gov |

| Molecular Weight | 240.47 | g/mol | chemeo.com |

| CAS Number | 6008-17-9 | - | nih.gov |

| Boiling Point (at 760 mmHg) | 269.9 | °C | lookchem.com |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 95.10 | kJ/mol | chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 7.91 | - | chemeo.com |

Table 2: Examples of Advanced Analytical Techniques for Branched Alkane Detection

| Technique | Principle | Application to Branched Alkanes | Reference |

| In-Situ Fluorescence Spectroscopy | Excitation with UV light and detection of specific emission spectra. | Real-time monitoring of hydrocarbons in water and soil. | dcuwater.ieacs.org |

| In-Situ Mass Spectrometry | Ionization and separation of molecules by mass-to-charge ratio in the field. | Underwater detection of dissolved hydrocarbons at parts-per-trillion levels. | whoi.edu |

| 2D DQF-COSY NMR | A 2D NMR technique that suppresses signals without J-coupling, reducing spectral complexity. | In-situ quantification of linear vs. branched alkanes in porous media. | acs.org |

| GC-MS | Chromatographic separation followed by mass spectrometric detection. | Standard method for identification and confirmation of branched alkane structures in complex mixtures. | nih.gov |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5,5-Dibutylnonane, and how can purity be validated?

- Methodological Answer : Synthesis typically involves alkylation of nonane precursors using butyl halides under controlled conditions (e.g., Grignard reactions or Friedel-Crafts alkylation). Purity validation requires gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular weight and retention time. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with peaks expected at δ 0.8–1.5 ppm (alkyl protons) and δ 20–35 ppm (quaternary carbons) . For reproducibility, document reagent sources, reaction temperatures, and purification steps (e.g., column chromatography) in the main manuscript, with extended datasets in supplementary materials .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm branching and alkyl chain positions.

- Fourier-transform infrared spectroscopy (FTIR) to identify C-H stretching (2800–3000 cm⁻¹) and bending vibrations (1450–1375 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for exact mass determination (expected m/z: 226.2662 for C₁₃H₂₈). Cross-reference data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during this compound synthesis?

- Methodological Answer : Design a factorial experiment varying catalysts (e.g., AlCl₃ vs. BF₃), solvents (polar vs. nonpolar), and temperatures. Use GC-MS to quantify byproducts (e.g., isomerized alkanes) and statistical tools (ANOVA) to identify significant variables. For reproducibility, include raw chromatographic data in supplementary materials and report reaction yields as mean ± standard deviation across triplicate trials .

Q. What advanced analytical methods resolve contradictions in reported physicochemical properties (e.g., boiling point discrepancies)?

- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Conduct:

- Differential scanning calorimetry (DSC) to determine melting/boiling points under inert atmospheres.

- Comparative studies using literature data (e.g., NIST Chemistry WebBook) and controlled replicates. Address outliers by analyzing experimental setups (e.g., calibration of thermocouples) .

Q. How can computational models predict this compound’s stability under extreme conditions?

- Methodological Answer : Perform molecular dynamics (MD) simulations to study thermal degradation pathways. Parameterize force fields using experimental data (e.g., bond dissociation energies from tandem MS). Validate predictions with accelerated stability testing (e.g., 72 hours at 150°C) and GC-MS analysis of decomposition products (e.g., alkenes or shorter alkanes) .

Experimental Design & Data Analysis

Q. What strategies ensure reproducibility in this compound research across laboratories?

- Methodological Answer :

- Documentation : Publish detailed protocols with step-by-step reagent quantities, instrument settings, and environmental controls (humidity/temperature).

- Reference standards : Use commercially certified alkanes (e.g., n-nonane) as internal controls during spectroscopy.

- Collaborative validation : Share raw datasets (e.g., NMR FID files, chromatograms) via repositories like Zenodo for peer verification .

Q. How should researchers design experiments to investigate this compound’s ecological impact?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.